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Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B15546263

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in effectively
removing the non-ionic detergent Brij 35 from protein samples.

Frequently Asked Questions (FAQS)

Q1: Why do | need to remove Brij 35 from my protein sample?

Al: While Brij 35 is effective for solubilizing and stabilizing proteins, particularly membrane
proteins, its presence can interfere with downstream applications such as mass spectrometry,
ELISA, isoelectric focusing, and certain chromatographic techniques.[1][2] Therefore, its
removal is often a critical step to ensure the accuracy and reliability of experimental results.

Q2: What are the common methods to remove Brij 35?
A2: The most common methods for removing Brij 35 include:

o Detergent Removal Resins: These resins specifically bind and remove detergent molecules
from the solution.[1][3][4][5][6]

» Dialysis: This method separates molecules based on size by allowing the smaller detergent
monomers to pass through a semi-permeable membrane while retaining the larger protein.
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e Gel Filtration Chromatography (Size-Exclusion Chromatography): Similar to dialysis, this
technique separates molecules based on their size, with larger proteins eluting before the
smaller detergent monomers.[2][9][10][11]

» Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on
their surface hydrophobicity and can be used to separate proteins from detergents.[12][13]
[14]

Q3: How do | choose the best method for my experiment?

A3: The choice of method depends on several factors, including the properties of your protein,
the concentration of Brij 35, the required final purity of your sample, and the downstream
application. Detergent removal resins are often fast and efficient, while dialysis is a gentler
method suitable for sensitive proteins. Gel filtration is effective for buffer exchange
simultaneously with detergent removal. HIC can be integrated as a purification step.

Q4: What is the Critical Micelle Concentration (CMC) of Brij 35, and why is it important?

A4: The Critical Micelle Concentration (CMC) of Brij 35 is approximately 0.09 mM.[1] Above this
concentration, detergent molecules aggregate to form micelles. For methods like dialysis and
gel filtration, the detergent concentration should ideally be below the CMC to ensure it exists as
monomers, which are small enough to be effectively removed.[1][2]

Troubleshooting Guides
Problem 1: Low Protein Recovery After Brij 35 Removal
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Possible Cause:

Solution:

Protein Precipitation:

The removal of the detergent that was keeping a
hydrophobic protein soluble can lead to its
aggregation and precipitation.[15][16][17] Add a
low concentration of a different, more easily
removable detergent to the dialysis buffer or
collection buffer. Consider using a stabilizing
agent like glycerol (5-10%) in your buffer.[16]
Perform the removal process at 4°C to increase

protein stability.[15]

Nonspecific Binding:

Your protein may be binding to the detergent
removal resin, dialysis membrane, or
chromatography column. Pre-treat the
membrane or resin according to the
manufacturer's instructions to block non-specific
binding sites. Include a low concentration of a
non-ionic detergent in your buffers if compatible

with your downstream application.[17]

Incorrect Method Parameters:

The chosen parameters for your removal
method may not be optimal for your specific
protein. For dialysis, ensure the Molecular
Weight Cut-Off (MWCO) of the membrane is
appropriate (generally 3-5 times smaller than
your protein's molecular weight).[18][19] For gel
filtration, select a resin with a suitable
fractionation range for your protein. For HIC,
optimize the salt concentration and elution

gradient.

Problem 2: Incomplete Brij 35 Removal

© 2025 BenchChem. All rights reserved.

3/15 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Protein_Precipitation_with_Hexadecylbetaine.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Protein_Precipitation_in_TPP.pdf
https://www.researchgate.net/post/Troubleshooting-protein-purification
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Protein_Precipitation_in_TPP.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Protein_Precipitation_with_Hexadecylbetaine.pdf
https://www.researchgate.net/post/Troubleshooting-protein-purification
https://www.chemie-brunschwig.ch/documents/suppliers-information/serva/SERVA-Brochure-Dialysis_17-10.pdf
https://www.thermofisher.com/sg/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/protein-biology-application-notes/separation-characteristics-dialysis-membranes.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Troubleshooting & Optimization

Check Availability & Pricing

Possible Cause:

Solution:

High Initial Detergent Concentration:

If the initial concentration of Brij 35 is
significantly above its CMC, it will primarily exist
as large micelles that are difficult to remove by
dialysis or gel filtration.[1][2] Dilute your sample
to bring the Brij 35 concentration below the
CMC before attempting removal by these
methods. Alternatively, use a detergent removal
resin which is effective even at high detergent

concentrations.[1]

Insufficient Removal Time/Steps:

The duration of dialysis or the number of buffer
exchanges may be insufficient. For dialysis,
perform at least three buffer changes of a
volume at least 100 times that of your sample,
with one change being overnight.[8] For
detergent removal resins, ensure you are using
the recommended resin-to-sample ratio and

incubation time.[3][4]

Formation of Mixed Micelles:

If other lipids or hydrophobic molecules are
present in your sample, they may form mixed
micelles with Brij 35, altering their size and
removal characteristics. Consider a pre-
purification step to remove these interfering

substances.

Problem 3: Protein Denaturation or Loss of Activity
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Possible Cause: Solution:

Some removal methods or buffer conditions can
be harsh on sensitive proteins. Dialysis is

Harsh Removal Conditions: generally considered a gentler method. Ensure
all buffers are at the optimal pH and ionic

strength for your protein's stability.[15]

The hydrophobic surfaces of resins or
membranes can sometimes cause denaturation.

Exposure to Hydrophobic Surfaces: Including a small amount of a stabilizing agent
or a compatible non-ionic detergent in your

buffers can help mitigate this.

Maintain a constant, cool temperature (e.g.,
Temperature Fluctuations: 4°C) throughout the removal process to

preserve protein structure and function.[15][16]

Quantitative Data Summary

The following table summarizes the typical performance of different Brij 35 removal methods.
Please note that actual results may vary depending on the specific protein, buffer composition,
and experimental conditions.
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Method

Brij 35 Removal
Efficiency (%)

Protein Recovery
(%)

Speed

Detergent Removal

>959%[1][5][6]

>909%6[1][3][4]

Fast (< 15 minutes)[5]

Resin [6]
] Generally high, but
) ) Variable, dependent ) o Slow (hours to days)
Dialysis protein precipitation
on protocol ) [21[7]
can be an issue[7]
Gel Filtration High, if detergent is High, but sample
] o Moderate
Chromatography monomeric dilution occurs
Hydrophobic )
] ] High, dependent on
Interaction High o Moderate
optimization
Chromatography

Experimental Protocols

Method 1: Detergent Removal Resin (Spin Column

Format)

This protocol is a general guideline for using commercially available detergent removal spin

columns. Always refer to the manufacturer's specific instructions.

Materials:

o Detergent Removal Spin Column (e.g., Pierce Detergent Removal Spin Columns)[3][4]

» Protein sample containing Brij 35

o Wash/Equilibration Buffer (compatible with your protein and downstream application, pH 4-

10)[4]

e Collection tubes

o Variable-speed centrifuge

Protocol:
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e Column Preparation:

o Remove the bottom closure of the spin column and loosen the cap.

o Place the column in a collection tube.

o Centrifuge according to the manufacturer's instructions to remove the storage buffer.[3][4]
e Equilibration:

o Add the appropriate volume of Wash/Equilibration Buffer to the column.

o Centrifuge and discard the flow-through. Repeat this step two more times.[3][4]
e Sample Loading and Incubation:

o Place the column in a new collection tube.

o Slowly apply your protein sample to the top of the resin bed.

o Incubate at room temperature for 2 minutes to allow the resin to bind the detergent.[3][4]
o Sample Collection:

o Centrifuge the column to collect your detergent-depleted protein sample in the collection
tube.[3][4]

Method 2: Dialysis

This protocol provides a general procedure for removing Brij 35 using dialysis tubing.
Materials:

» Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-5 kDa for most proteins)[20]
[21]

¢ Protein sample containing Brij 35

 Dialysis Buffer (large volume, compatible with your protein)
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 Stir plate and stir bar

o Beaker or container for the dialysis buffer
Protocol:

o Prepare Dialysis Membrane:

o Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's
instructions. This usually involves soaking in water or buffer.

e Load Sample:
o Secure one end of the tubing with a clip.
o Pipette your protein sample into the tubing, leaving some space at the top.
o Secure the other end with a second clip, ensuring no leaks.

 Dialysis:

o Place the sealed dialysis tubing into a beaker containing a large volume of cold (4°C)
Dialysis Buffer (at least 100 times the sample volume).

o Place the beaker on a stir plate and stir gently.
o Dialyze for 2-4 hours.[8]

o Buffer Exchange:
o Change the Dialysis Buffer.

o Continue to dialyze for another 2-4 hours or overnight at 4°C for more complete removal.
[8] A total of three buffer changes is recommended.

e Sample Recovery:

o Carefully remove the dialysis tubing from the buffer.
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o Open one end and pipette out your protein sample.

Method 3: Gel Filtration Chromatography

This protocol outlines the general steps for Brij 35 removal using a pre-packed desalting
column.

Materials:

Gel filtration/desalting column with an appropriate size-exclusion limit (e.g., 7 kDa MWCO)
[22]

Protein sample containing Brij 35

Equilibration Buffer (the buffer you want your protein to be in post-removal)

Chromatography system or centrifuge (for spin columns)
Protocol:
e Column Equilibration:
o Remove the column's storage solution.
o Equilibrate the column with 3-5 column volumes of Equilibration Buffer.
e Sample Application:

o Apply your protein sample to the top of the column. The sample volume should not exceed
the manufacturer's recommendation (typically 10-15% of the column bed volume for
desalting).

e Elution:
o Begin eluting with the Equilibration Buffer.

o The protein will elute in the void volume of the column, while the smaller Brij 35 monomers
will be retained in the porous beads and elute later.
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e Fraction Collection:
o Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

o Pool the fractions containing your protein of interest.

Method 4: Hydrophobic Interaction Chromatography
(HIC)

This is a more advanced technique that can be used for both purification and detergent
removal. The protocol requires optimization for each specific protein.

Materials:
¢ HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)

» Binding Buffer: High salt concentration (e.g., 1-2 M ammonium sulfate in a suitable buffer like
50 mM sodium phosphate, pH 7.0)[23][24]

o Elution Buffer: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0, without
ammonium sulfate)[23][24]

Chromatography system
Protocol:
e Sample Preparation:

o Adjust the salt concentration of your protein sample to match the Binding Buffer. This can
be done by adding a concentrated salt solution.

e Column Equilibration:
o Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
e Sample Loading:

o Load the salt-adjusted protein sample onto the column.
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e Wash:
o Wash the column with Binding Buffer to remove any unbound material.
e Elution:

o Elute the bound protein by applying a decreasing salt gradient (from Binding Buffer to
Elution Buffer).

o Proteins will elute in order of increasing hydrophobicity. Brij 35, being hydrophobic, will
interact with the column, and the elution conditions can be optimized to separate it from
the protein of interest.

¢ Fraction Collection:

o Collect fractions and analyze for your protein of interest and the presence of Brij 35.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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